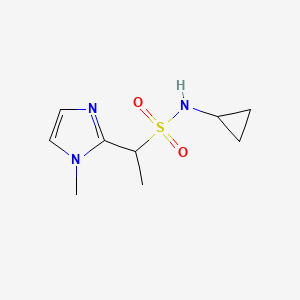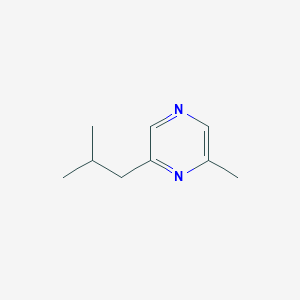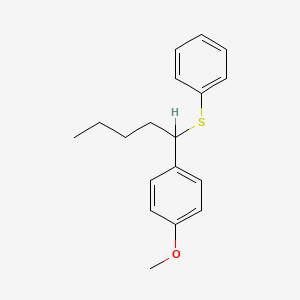
1-(4-Methoxyphenyl)-1-phenylthiopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-1-phenylthiopentane is an organic compound characterized by the presence of a methoxyphenyl group and a phenyl group attached to a thiopentane backbone
Méthodes De Préparation
The synthesis of 1-(4-Methoxyphenyl)-1-phenylthiopentane can be achieved through several synthetic routes. One common method involves the alkylation of 4-methoxyphenylthiol with 1-bromo-1-phenylpentane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol group, facilitating the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Methoxyphenyl)-1-phenylthiopentane undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-1-phenylthiopentane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-1-phenylthiopentane involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and phenyl groups contribute to its binding affinity and specificity for these targets. The pathways involved may include modulation of enzyme activity, inhibition of specific receptors, or interaction with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)-1-phenylthiopentane can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-1-phenylbutane: Similar structure but with a shorter carbon chain.
1-(4-Methoxyphenyl)-1-phenylhexane: Similar structure but with a longer carbon chain.
1-(4-Methoxyphenyl)-1-phenylthiobutane: Similar structure but with a different thiol group position.
These compounds share structural similarities but differ in their physical and chemical properties, which can influence their reactivity and applications .
Propriétés
Numéro CAS |
60702-18-3 |
|---|---|
Formule moléculaire |
C18H22OS |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1-methoxy-4-(1-phenylsulfanylpentyl)benzene |
InChI |
InChI=1S/C18H22OS/c1-3-4-10-18(20-17-8-6-5-7-9-17)15-11-13-16(19-2)14-12-15/h5-9,11-14,18H,3-4,10H2,1-2H3 |
Clé InChI |
XXPALPUCVUAEHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Azabicyclo[3.2.0]heptan-3-yl)-2-chloropropan-1-one](/img/structure/B13945021.png)

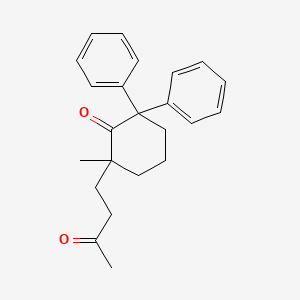
![3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13945033.png)
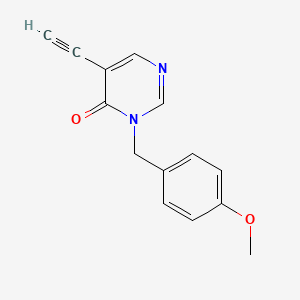
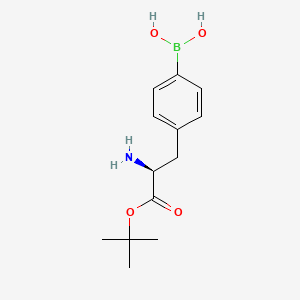
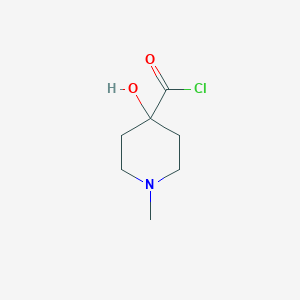

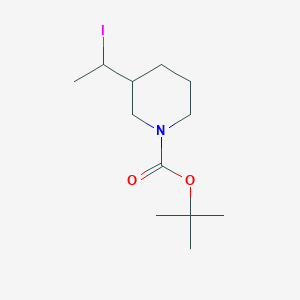

![1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13945077.png)
